molecular formula C17H24N2O5 B8486143 Tert-butyl 4-(3-methyl-4-nitrophenoxy)piperidine-1-carboxylate

Tert-butyl 4-(3-methyl-4-nitrophenoxy)piperidine-1-carboxylate

Cat. No.: B8486143
M. Wt: 336.4 g/mol
InChI Key: PHLYUVLNJQSPCO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-methyl-4-nitrophenoxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H24N2O5 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl 4-(3-methyl-4-nitrophenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C17H24N2O5/c1-12-11-14(5-6-15(12)19(21)22)23-13-7-9-18(10-8-13)16(20)24-17(2,3)4/h5-6,11,13H,7-10H2,1-4H3

InChI Key

PHLYUVLNJQSPCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Diisopropyl azodicarboxylate (10.56 mL, 1.6 eq.) was added to a cold (0° C.) mixture of 3-methyl-4-nitrophenol (5 g, 1.0 eq.), 1-tert-butyloxycarbonyl-4-hydroxy-piperidine (9.96 g, 1.6 eq.) and triphenylphosphine (13.85 g, 1.6 eq.) in tetrahydrofuran (205 mL). After 1 h stirring, the mixture was evaporated to dryness and dissolved in tert-butylmethylether. The organic phase was washed with 0.5M sodium hydroxide solution and 5% sodium chloride solution, dried over sodium sulfate, filtered and evaporated to dryness. The product was recrystallized from methanol to yield 9.498 g (88%) as white crystals. MS (m/e): 336.2 (M, 10%).
Quantity
10.56 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.96 g
Type
reactant
Reaction Step One
Quantity
13.85 g
Type
reactant
Reaction Step One
Quantity
205 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Cesium carbonate (11.76 g, 26.11 mmoles, 2 equivalents) was added to a stirred solution of 3-methyl-4-nitrophenol (2.76 g, 18.05 mmoles, 1 equivalent) and tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (7.34 g, 19.96 mmoles, 1.1 equivalents) in anhydrous DMA (50 mls). The stirred reaction mixture was then heated to 90° C. (thermostatically controlled heating mantle) for 22 hours. The reaction mixture was then allowed to cool to room temperature and was filtered through a plug of Celite. The reaction flask and the Celite were then washed with ethyl acetate (250 ml). The organic solution was then transferred to a separatory funnel and extracted with additional ethyl acetate (3×200 ml). The combined ethyl acetate solution was then washed with water (2×100 ml), saturated sodium chloride (2×100 ml), dried over anhydrous magnesium sulfate, filtered and evaporated under reduced pressure to give a product. This material was triturated with diethylether to give a crystalline solid which was filtered off, washed with diethylether and dried under reduced pressure to give 5.2 g of tert-butyl 4-(3-methyl-4-nitrophenoxy)piperidine-1-carboxylate (yield=82%). 1H-NMR (400 MHz, DMSO-d6) δ 8.80 (s, 1H), 7.89 (d, 1H), 7.74 (d, 1H), 3.82 (d, 2H), 3.65 (m, 2H), 2.40 (s, 3H), 1.76 (m, 1H), 1.54 (m, 2H), 1.38 (s, 9H), 0.98 (m, 2H). MS (EI): 351 (MH+).
Name
Cesium carbonate
Quantity
11.76 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
7.34 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 1-t-butoxycarbonyl-4-hydroxypiperidine (6.04 g), 3-methyl-4-nitrophenol (4.59 g) and triphenylphosphine (10.20 g) in dichloromethane (100 ml) was added dropwise diethyl azodicarboxylate (6.1 ml) in an ice bath and the mixture was stirred at room temperature for 6 hours. The reaction mixture was concentrated in vacuo. The residue was purified by chromatography on a silica gel column using hexane/ethyl acetate=3/1 as an eluant to give the desired compound (6.04 g, yield 60%) as a pale yellow solid.
Quantity
6.04 g
Type
reactant
Reaction Step One
Quantity
4.59 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
60%

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